molecular formula C13H24O3 B8714382 2-Oxopropyl decanoate CAS No. 88357-28-2

2-Oxopropyl decanoate

Cat. No. B8714382
CAS RN: 88357-28-2
M. Wt: 228.33 g/mol
InChI Key: XKHMLFXNHNEDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopropyl decanoate is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxopropyl decanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxopropyl decanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88357-28-2

Product Name

2-Oxopropyl decanoate

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

2-oxopropyl decanoate

InChI

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)16-11-12(2)14/h3-11H2,1-2H3

InChI Key

XKHMLFXNHNEDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Monohydroxyacetone was distilled prior to use. Chloroform was distilled from phosphorus pentoxide prior to use. Decanoyl chloride (65 cm3, 0.3146 mole) was added dropwise to stirred solution of monohydroxyacetone (21.8 cm3, 0.3146 mole) and anydrous pyridine (25.4 cm3, 0.3146 mole) in anhydrous chloroform (500 cm3). During the addition the solution was maintained in an ice bath. The mixture was then stirred at room temperature overnight. The solution was washed with water (4×200 cm3) and saturated sodium chloride solution (200 cm3). The organic phase was dried over sodium sulphate and evaporated in vacuo. The resulting oil was distilled to yield 1-decanoyloxypropan-2-one as a mobile liquid, bp 154°-60° (1 mm) (52.4 g, 0.230 mole, 73%),ir (neat) 2860, 1700, 1400, 1340, 1150, 1110 and 1050 cm-1 ; pmr (CDCI3) δ 4.6 (s, 2 H), 2.4 (t, 2 H), 2.1 (s, 3 H), 1.8-1.0 (bm, 14 H) and 0.9 (t, 3 H) ppm.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.